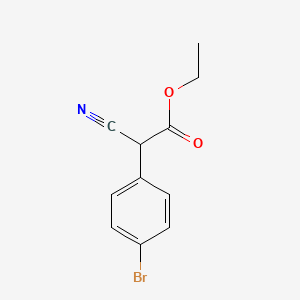

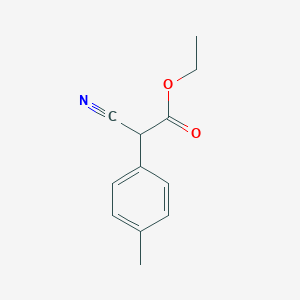

Ethyl 2-cyano-2-(4-methylphenyl)acetate

Descripción general

Descripción

Ethyl 2-cyano-2-(4-methylphenyl)acetate is a chemical compound that is part of the N-cyanoacetamides class . This class of compounds is considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Aplicaciones Científicas De Investigación

Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids

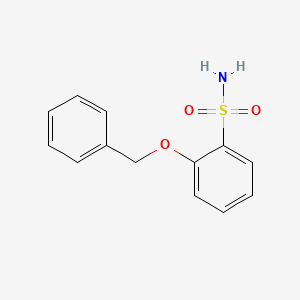

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. This method achieves good yields under mild conditions, is compatible with common N-protecting groups, and allows for the easy recovery and recycling of byproducts, making it environmentally friendly and cost-effective (Thalluri et al., 2014).

Solubility and Dissolution Thermodynamic Properties

The solubility of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures has been studied, revealing its dependence on temperature and solvent composition. This research aids in understanding the solubility behavior of related compounds, including Ethyl 2-cyano-2-(4-methylphenyl)acetate, in various solvents, which is crucial for the design of pharmaceutical formulations and industrial processes (Zhou et al., 2017).

Solid−Liquid Phase Equilibrium and Mixing Properties

Research on the solid−liquid phase equilibrium and mixing properties of 2-Cyano-4′-methylbiphenyl provides insights into the production process optimization of this compound. Understanding these properties is essential for the efficient design and operation of manufacturing processes involving this compound (Zhou et al., 2016).

Novel Copolymers

This compound is a precursor for the synthesis of novel copolymers. The study of copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates highlights the versatility of this compound in polymer chemistry, including the potential for creating materials with unique properties for industrial applications (Wojdyla et al., 2022).

Enhanced Anti-Inflammatory Effects

Research on ethyl 4-biphenylyl acetate, a related compound, has demonstrated how cyclodextrin derivatives can enhance the anti-inflammatory effect of such esters in ointment formulations by increasing absorption and localized activation. This suggests potential applications for this compound in developing more effective topical treatments (Arima et al., 1990).

Direcciones Futuras

Cyanoacetamide derivatives, including Ethyl 2-cyano-2-(4-methylphenyl)acetate, have potential in evolving better chemotherapeutic agents . They are considered one of the most important precursors for heterocyclic synthesis, and their diverse biological activities have drawn the attention of biochemists . Therefore, future research may focus on exploring their potential uses in medicine and other fields.

Propiedades

IUPAC Name |

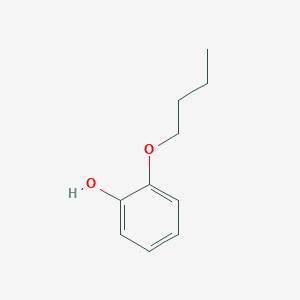

ethyl 2-cyano-2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11(8-13)10-6-4-9(2)5-7-10/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMVSSKGISESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)